molecular formula C13H11N3O5 B1387372 (8-Nitro-1-oxo-1,2,3,4-tetrahydropyrazino-[1,2-a]indol-4-yl)acetic acid CAS No. 1170486-63-1

(8-Nitro-1-oxo-1,2,3,4-tetrahydropyrazino-[1,2-a]indol-4-yl)acetic acid

Cat. No. B1387372
M. Wt: 289.24 g/mol
InChI Key: KGKMFNAHCZCXNR-UHFFFAOYSA-N
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Description

This compound is a white powder . It is a type of oxo-1,2,3,4-tetrahydropyrazino .


Synthesis Analysis

The synthesis of this compound involves a two-step pathway. The first step is the Ugi-four-component condensation of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides to give the corresponding Ugi-adducts . This adduct then undergoes intramolecular hydroamination in the presence of K2CO3 in CH3CN at room temperature to afford diastereoselective synthesis of a range of oxo-1,2,3,4-tetrahydropyrazino .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, its FT-IR (KBr) spectrum shows peaks at 3334, 3060, 2928, 2854, 1726, 1687, 1546, 1491, 1421, 1255, 1101, 1018, 824, 667 cm−1 . Its 1H-NMR (400 MHz, DMSO-d6) spectrum shows peaks at 1.81 (m, 16H), 3.05 (m, 1H), 3.42 (m, 2H), 4.97 (m, 1H), 5.62 (m, 1H), 5.73 (s, 1H), 6.59 (s, 1H), 7.37 (m, 8H), 8.59 (d, J=7.6 Hz, 1H) ppm .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are Ugi-four-component condensation and intramolecular hydroamination . These reactions are facilitated by Na2CO3 mediation in DMSO and 100 °C conditions .


Physical And Chemical Properties Analysis

This compound is a white powder with a melting point of 129–132 °C . Its elemental analysis is calculated for C29H32ClN3O4: C, 66.72; H, 6.18; N, 8.05; found: C, 66.63; H, 6.27; N, 8.14 .

properties

IUPAC Name

2-(8-nitro-1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c17-12(18)5-9-6-14-13(19)11-4-7-3-8(16(20)21)1-2-10(7)15(9)11/h1-4,9H,5-6H2,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKMFNAHCZCXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C2C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Nitro-1-oxo-1,2,3,4-tetrahydropyrazino-[1,2-a]indol-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8-Nitro-1-oxo-1,2,3,4-tetrahydropyrazino-[1,2-a]indol-4-yl)acetic acid
Reactant of Route 2
(8-Nitro-1-oxo-1,2,3,4-tetrahydropyrazino-[1,2-a]indol-4-yl)acetic acid
Reactant of Route 3
(8-Nitro-1-oxo-1,2,3,4-tetrahydropyrazino-[1,2-a]indol-4-yl)acetic acid
Reactant of Route 4
(8-Nitro-1-oxo-1,2,3,4-tetrahydropyrazino-[1,2-a]indol-4-yl)acetic acid
Reactant of Route 5
(8-Nitro-1-oxo-1,2,3,4-tetrahydropyrazino-[1,2-a]indol-4-yl)acetic acid
Reactant of Route 6
(8-Nitro-1-oxo-1,2,3,4-tetrahydropyrazino-[1,2-a]indol-4-yl)acetic acid

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